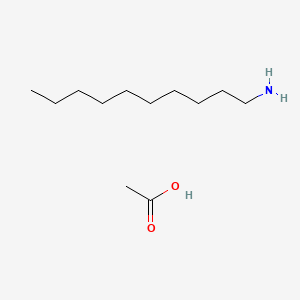

Decylamine, acetate

Description

Conceptual Frameworks in Amine-Acetate Chemistry

The chemistry of decylamine (B41302), acetate (B1210297) is fundamentally an acid-base phenomenon. Decylamine, as a primary amine, acts as a Brønsted-Lowry base, while acetic acid serves as the corresponding acid. The formation of the decylammonium acetate salt is a classic neutralization reaction. The conceptual framework for understanding this and similar amine-acetate systems is built upon several key principles:

Acid-Base Equilibria: The interaction between amines and carboxylic acids in solution is governed by equilibrium constants. The formation of the aminium salt is a result of proton transfer from the carboxylic acid to the more basic amine. copernicus.org The properties of the resulting salt, such as its stability and behavior in different solvents, are dependent on the relative acidity and basicity of its constituent parts.

Hydrogen Bonding and Ion Pairing: In the solid state and in non-polar solvents, decylamine, acetate exists as a distinct ion pair, with strong hydrogen bonds between the ammonium (B1175870) protons and the carboxylate oxygen atoms. The strength of these hydrogen bonds is a critical factor in the physical properties of long-chain amine salts. cdnsciencepub.com

Chemical Reactivity and Selectivity: The acetate group can participate in further chemical transformations. For instance, the general principle of N-acetylation of amines can be achieved using an acetate source, sometimes facilitated by a catalyst like zinc acetate, to form an amide bond. researchgate.net This highlights the potential for the amine-acetate pair to serve as a precursor for more complex molecular architectures. In other contexts, such as CO2 capture technologies, amine-based solvents are studied for their ability to chemically absorb acidic gases, a process where the amine's basicity is the key functional attribute. researchgate.net The presence of the acetate counter-ion can modulate the physical properties of the system, such as viscosity and thermal stability. researchgate.net

Historical Perspectives on Long-Chain Amine Salts in Chemical Inquiry

The study of amine salts has a long history, intertwined with the development of coordination chemistry and the understanding of intermolecular forces. While specific early research on this compound is not widely documented, the broader historical context for long-chain amine salts provides a foundation for its later investigation.

Early Coordination Chemistry: The investigation of metal-ammine complexes dates back to the late 18th and 19th centuries. mdpi.com These early studies, while focused on metal centers, were crucial in establishing the fundamental coordination chemistry of the amino group (NH2), a key component of decylamine. mdpi.com

Understanding Intermolecular Forces: In the mid-20th century, spectroscopic techniques like infrared (IR) spectroscopy became pivotal in studying the structure of molecules. Research into the IR spectra of secondary amines and their salts helped to identify characteristic absorption bands for the ammonium group (NH2+), allowing for the structural elucidation of these compounds. cdnsciencepub.com This foundational work enabled scientists to distinguish between the free amine and its protonated salt form, a critical aspect for understanding compounds like this compound.

Industrial and Occupational Studies: The industrial use of various amines led to studies on their chemical properties and interactions. nih.gov While often focused on safety and toxicology, this research provided valuable data on the behavior of amines in various environments, contributing to the broader knowledge base of amine chemistry. The study of long-chain aliphatic amine salts, in particular, gained traction as their unique properties, such as their ability to form protective films, were explored in applications like corrosion inhibition. chemicalbook.com

Contemporary Significance in Specialized Chemical Domains

In modern chemical research, decylamine and its acetate salt are utilized for their specific physicochemical properties, particularly in materials science and nanotechnology. The amphiphilic nature, stemming from the hydrophobic ten-carbon chain and the hydrophilic headgroup, is central to its applications.

Surfactant and Emulsifier: Long-chain amines and their salts are effective surfactants and emulsifiers. guidechem.comatamanchemicals.com this compound can be used in formulations to stabilize mixtures of oil and water. ontosight.ai This property is leveraged in the synthesis of bio-based surfactants, where decylamine is reacted with sugars to create novel surface-active agents for potential use in detergents and cosmetics. nih.govacs.org

Nanotechnology and Materials Science: Decylamine serves as a crucial reagent in the synthesis and stabilization of nanomaterials. evitachem.com It can act as a coordinating solvent or a surface capping agent, controlling the size and shape of nanoparticles during their formation. sigmaaldrich.commdpi.com For example, it has been used in the synthesis of ZnS-coated CdSe quantum dots, where it was added to the reaction mixture to facilitate the overcoating process. mdpi.com The amine group's ability to coordinate to metal surfaces makes it an effective stabilizer for nanoparticles and a modifier for nanocomposites.

Organic Synthesis Intermediate: Decylamine is a versatile intermediate in the synthesis of more complex organic molecules. chemicalbook.comsigmaaldrich.com It can be used as the amine source in reductive amination reactions to create pharmacologically relevant compounds. chemicalbook.comsigmaaldrich.com In palladium-catalyzed aminocarbonylation reactions, decylamine has been successfully used as a nucleophile to produce isoquinoline-1-carboxamides, demonstrating its utility in constructing complex heterocyclic scaffolds. mdpi.com Furthermore, research into the electroreduction of CO2 has shown that amine-functionalized catalysts can promote the formation of acetate, highlighting a cutting-edge application at the intersection of catalysis and sustainable chemistry. acs.org

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes the key computed and experimental properties of the compound.

| Property | Value | Source |

| IUPAC Name | acetic acid;decan-1-amine | nih.gov |

| Synonyms | Decanamine acetate, Decylammonium acetate | nih.govchembk.com |

| CAS Number | 2016-38-8 | nih.govchemsrc.com |

| Molecular Formula | C12H27NO2 | nih.govontosight.aichemsrc.com |

| Molecular Weight | 217.35 g/mol | nih.govchemsrc.com |

| Boiling Point | 221.4ºC at 760mmHg | chemsrc.com |

| Flash Point | 85.6ºC | chemsrc.com |

| Vapor Pressure | 0.107mmHg at 25°C | chemsrc.com |

Table 2: Research Applications of Decylamine and its Acetate Salt

This table provides an overview of the application of decylamine and its acetate salt in various fields of chemical research.

| Research Domain | Specific Application | Finding/Observation | Reference |

| Surfactant Chemistry | Intermediate in bio-based surfactant synthesis | Reacted with monosaccharides via reductive amination to produce surfactants with desirable properties for detergents and cosmetics. | nih.govacs.org |

| Nanotechnology | Stabilizer in Quantum Dot Synthesis | Used as a coordinating solvent in the synthesis of ZnS-overcoated CdSe quantum dots. | mdpi.com |

| Materials Science | Modifier for Nanocomposites | Employed to modify nanocomposites, enhancing thermal and mechanical properties. | chemicalbook.com |

| Organic Synthesis | Reagent in Reductive Amination | Acts as an amine source for the synthesis of pharmacologically important compounds. | chemicalbook.comsigmaaldrich.com |

| Catalysis | Nucleophile in Aminocarbonylation | Used in palladium-catalyzed reactions to synthesize isoquinoline-1-carboxamides. | mdpi.com |

| Corrosion Science | Corrosion Inhibitor | n-Decylamine acts as an effective inhibitor for the corrosion of zinc in acidic solutions. | chemicalbook.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2016-38-8 |

|---|---|

Molecular Formula |

C12H27NO2 |

Molecular Weight |

217.35 g/mol |

IUPAC Name |

acetic acid;decan-1-amine |

InChI |

InChI=1S/C10H23N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11;1-2(3)4/h2-11H2,1H3;1H3,(H,3,4) |

InChI Key |

FKOPCVJGLLMUNP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCN.CC(=O)O |

Canonical SMILES |

CCCCCCCCCCN.CC(=O)O |

Other CAS No. |

2016-38-8 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Decylamine, Acetate

Classical Approaches to Amine-Acetate Salt Formation

The formation of decylamine (B41302) acetate (B1210297), an ammonium (B1175870) salt, is fundamentally governed by straightforward ionic interactions. These classical methods are reliable and widely understood, forming the basis of simple salt synthesis.

Acid-Base Neutralization Reactions

The most direct method for preparing decylamine acetate is through an acid-base neutralization reaction. This involves the direct combination of decylamine, a weak base, with acetic acid, a weak acid. pressbooks.publibretexts.org The lone pair of electrons on the nitrogen atom of decylamine accepts a proton (H⁺) from the carboxylic acid group of acetic acid. libretexts.org This proton transfer results in the formation of the decylammonium cation and the acetate anion, which are held together by electrostatic attraction to form the salt.

The reaction is typically performed by mixing stoichiometric amounts of the reactants, often in a suitable solvent to manage the reaction heat and facilitate handling. uoanbar.edu.iq The general equation for this neutralization is: CH₃(CH₂)₉NH₂ (Decylamine) + CH₃COOH (Acetic Acid) → [CH₃(CH₂)₉NH₃]⁺[CH₃COO]⁻ (Decylamine, acetate)

This type of reaction is characteristic of amines, which act as Brønsted-Lowry bases, and is used to convert water-insoluble amines into more water-soluble salts. libretexts.orgaade.org The resulting salt solution may not be perfectly neutral (pH 7), as it is formed from a weak acid and a weak base; its final pH depends on the relative strengths of the acid and base. libretexts.org

Salt Exchange Mechanisms

Salt exchange, or metathesis, provides an alternative route to decylamine acetate. This method involves the reaction of two different salts in a solution, where the ions exchange partners. For the synthesis of decylamine acetate, one could react a decylamine salt (like decylamine hydrochloride) with an acetate salt (like sodium acetate).

The general reaction is as follows: [CH₃(CH₂)₉NH₃]⁺Cl⁻ (Decylamine hydrochloride) + Na⁺[CH₃COO]⁻ (Sodium acetate) → [CH₃(CH₂)₉NH₃]⁺[CH₃COO]⁻ (this compound) + NaCl (Sodium chloride)

The success of this method hinges on shifting the reaction equilibrium towards the products. This is often achieved by selecting a solvent in which the desired product (decylamine acetate) is soluble, while the byproduct (in this case, sodium chloride) has low solubility and precipitates out of the solution. This removal of the byproduct drives the reaction to completion according to Le Châtelier's principle. Ion-exchange chromatography is another sophisticated application of this principle, where ions are separated based on their affinity for a solid resin, which can be used to isolate the desired salt. rsc.orgcdnsciencepub.com

Advanced Synthetic Strategies for this compound Derivatives

The synthesis of derivatives of decylamine allows for the creation of a wide range of functionalized molecules, which can then be converted into their acetate salts if desired. These advanced strategies focus on forming or modifying the decylamine precursor itself.

Reductive Amination Protocols for Amine Functionalization

Reductive amination is a highly effective and widely used method for synthesizing amines. masterorganicchemistry.comyoutube.com This process can be used to synthesize the decylamine precursor or to create more complex derivatives from it.

To synthesize the precursor, decylamine, the reaction involves treating decanal (B1670006) with ammonia (B1221849) to form an intermediate imine, which is then reduced to the primary amine. CH₃(CH₂)₈CHO (Decanal) + NH₃ → [CH₃(CH₂)₈CH=NH] (Imine intermediate) → CH₃(CH₂)₉NH₂ (Decylamine)

Specialized reducing agents like sodium cyanoborohydride (NaBH₃CN) are often preferred because they are selective for the imine and will not reduce the starting aldehyde. masterorganicchemistry.comyoutube.com Catalytic hydrogenation over catalysts like Raney nickel or platinum is also an effective industrial method.

Furthermore, decylamine itself can serve as the starting amine in subsequent reductive amination reactions with other aldehydes or ketones to yield secondary or tertiary amines, which are derivatives of decylamine. sigmaaldrich.com For example, reacting decylamine with a ketone in the presence of a reducing agent will produce a secondary amine. This method avoids the issue of over-alkylation that can occur in nucleophilic substitution. masterorganicchemistry.com

Table 1: Comparison of Reductive Amination Methods for Decylamine Synthesis This table is interactive. You can sort and filter the data.

| Method | Precursors | Reducing Agent/Catalyst | Typical Yield | Key Advantages |

|---|---|---|---|---|

| Direct Reductive Amination | Decanal, Ammonia | H₂/Raney Nickel or Pt/Al₂O₃ | 70-85% | High selectivity, good for industrial scale. |

| Laboratory Scale Amination | Decanal, Ammonia | Sodium cyanoborohydride (NaBH₃CN) | High | Mild conditions, selective reduction. masterorganicchemistry.com |

| Nitrile Reduction | Decanenitrile | Lithium aluminum hydride (LiAlH₄) or H₂/Catalyst | 60-90% | High atom economy, but can use hazardous reagents. |

Nucleophilic Substitution Pathways

Decylamine, with the lone pair of electrons on its nitrogen atom, is a good nucleophile and can participate in nucleophilic substitution reactions to form various derivatives. evitachem.com A common pathway is the reaction of decylamine with an alkyl halide (e.g., bromoacetyl chloride) to form an N-substituted derivative. ontosight.ai

However, when using a primary amine like decylamine as a nucleophile with a simple alkyl halide, a significant challenge is controlling the degree of alkylation. libretexts.org The initial reaction produces a secondary amine, which is often more nucleophilic than the starting primary amine. This can lead to further reaction to form a tertiary amine and ultimately a quaternary ammonium salt. libretexts.org To favor mono-alkylation, a large excess of the starting amine is typically used.

An alternative approach to synthesizing the decylamine precursor itself and avoiding over-alkylation is the Gabriel synthesis. This method uses potassium phthalimide (B116566) as a nucleophile to attack an alkyl halide like 1-bromodecane. The resulting N-alkylphthalimide is then hydrolyzed to release the primary amine, decylamine, without the risk of forming secondary or tertiary amine byproducts. libretexts.org

Table 2: Examples of Nucleophilic Substitution Reactions This table is interactive. You can sort and filter the data.

| Reaction Type | Decylamine Role | Electrophile | Product Type | Notes |

|---|---|---|---|---|

| N-Acylation | Nucleophile | Bromoacetyl chloride | N-Bromoacetyl-N-decylamine | Forms an amide derivative. ontosight.ai |

| N-Alkylation | Nucleophile | Alkyl Halide | Secondary/Tertiary Amines, Quaternary Salt | Prone to over-alkylation. libretexts.org |

| Gabriel Synthesis (for precursor) | Product | 1-Bromodecane | Decylamine (Primary Amine) | Phthalimide anion is the nucleophile; avoids over-alkylation. libretexts.org |

Transition Metal-Catalyzed Syntheses Involving Amine Precursors

Modern organic synthesis frequently employs transition-metal catalysts to form carbon-nitrogen bonds with high efficiency and selectivity. researchgate.net These methods are powerful for creating complex amine derivatives.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are a cornerstone for forming aryl amines. nih.gov This reaction could be used to synthesize N-aryl decylamine derivatives by coupling decylamine with an aryl halide or triflate. The mechanism involves oxidative addition of the aryl halide to the palladium catalyst, followed by coordination of the amine and reductive elimination to form the product. nih.gov

Other transition metals like copper and indium have also been utilized. Copper-catalyzed N-alkylation processes are effective for a wide array of cyclic and acyclic secondary amines. researchgate.net Indium(III)-catalyzed reactions have been developed for the one-pot synthesis of substituted pyrrolidines via the coupling of a ketone, amine, and alkyne, showcasing the versatility of metal catalysts in creating complex amine structures from simple precursors. researchgate.net These advanced catalytic systems offer pathways to decylamine derivatives that are often inaccessible through classical methods.

C-H Functionalization Methodologies in Amine Chemistry

The direct conversion of C-H bonds into other functional groups, known as C-H functionalization, represents a powerful strategy in organic synthesis. nih.gov This approach offers a more efficient and atom-economical alternative to traditional multi-step sequences that require pre-functionalized substrates. nih.gov In the context of amine chemistry, transition metal-catalyzed C-H activation has emerged as a particularly effective method for C-C and C-X (where X is a heteroatom) bond formation. nih.govnih.gov

Methodologies for C-H functionalization can be broadly categorized based on the directing strategy. One of the most prevalent approaches in total synthesis involves the use of proximate Lewis basic functionalities to direct a catalyst to a specific C(sp²)–H bond. nih.gov Another strategy leverages the inherent reactivity of heteroaromatic substrates. nih.gov While potentially less regioselective, careful synthetic planning can lead to successful implementation. nih.gov

Recent advancements have demonstrated the utility of C-H functionalization in the synthesis of complex molecules and natural products. rsc.org These methods not only streamline synthetic routes but also enable novel tactical maneuvers that were previously unattainable. nih.gov For instance, a quinone-mediated platform has been developed for the construction of primary α-tertiary amines from readily available primary α-branched amine starting materials. This method relies on the in situ generation of reactive ketimine intermediates, which then react with various nucleophiles to create quaternary centers. chemrxiv.org The application of these strategies can significantly enhance the efficiency of synthesizing complex amine derivatives. nih.govrsc.org

Enzymatic C-H functionalization also presents a highly selective approach, with enzymes capable of modifying C-H bonds with remarkable precision, even on complex synthetic intermediates. nih.gov This biocatalytic strategy is valuable for both the preparation of key building blocks and the late-stage functionalization of advanced synthetic intermediates. nih.gov

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for compounds like this compound, aiming to reduce environmental impact and enhance sustainability.

Catalytic methods offer a more sustainable route to amine-acetate production by reducing the need for stoichiometric reagents and often proceeding under milder conditions. Acetic acid itself can act as a catalyst for the N-acylation of amines using esters like ethyl acetate or butyl acetate as the acyl source. rsc.orgresearchgate.net This method is simple, inexpensive, and can achieve excellent yields with catalyst loadings as low as 10 mol% at temperatures between 80–120 °C. rsc.orgresearchgate.net

Other catalysts have also been explored for the N-acetylation of amines. For example, zinc acetate in acetic acid under microwave irradiation provides a rapid, solvent-free, and chemoselective method for N-acetylation. niscpr.res.in This approach is particularly advantageous as it avoids the use of corrosive reagents like acetic anhydride (B1165640) or acetyl chloride. niscpr.res.in Metal complexes, such as those involving copper, have also been utilized in the synthesis of amides through the oxidation of benzyl (B1604629) alcohols in the presence of amine hydrochloride salts. researchgate.net

The following table summarizes various catalytic systems for N-acetylation of amines:

| Catalyst System | Acyl Source | Conditions | Key Advantages |

| Acetic Acid | Ethyl acetate or Butyl acetate | 80–120 °C | Inexpensive, simple, low catalyst loading. rsc.orgresearchgate.net |

| Zinc Acetate | Acetic Acid | Microwave irradiation | Solvent-free, rapid, chemoselective. niscpr.res.in |

| Silver Triflate | Acetic anhydride | Mild conditions | High yields, simple workup. organic-chemistry.org |

| Phosphomolybdic acid | Acetic anhydride | Ambient temperature | Solvent-free, short reaction time. organic-chemistry.org |

| Copper(II) tetrafluoroborate | Acetic anhydride | Room temperature | Solvent-free. organic-chemistry.org |

| [Ni(quin)2]/imidazole | N,N-dimethylacetamide | - | Broad substrate scope. organic-chemistry.org |

The synthesis of this compound and related compounds can be made more sustainable by utilizing renewable starting materials. Lignocellulosic biomass, the most abundant renewable resource globally, is a prime candidate. nih.gov It can be depolymerized to produce acetate, a key building block. nih.gov Other methods for generating acetate from renewable sources include anaerobic digestion of waste streams and the fermentation of syngas, which can be derived from the gasification of biomass or industrial waste. nih.govgoogle.com

Vegetable oils are another valuable renewable feedstock. They can be chemically modified through their reactive sites, such as double bonds and ester groups, to produce polyols and other precursors for various chemical syntheses. researchgate.net For instance, butanol produced via fermentation from sources like cereals, sugar plants, or even gasified waste can be a starting point for producing decyl derivatives. google.com Furthermore, monosaccharides derived from biomass, such as l-arabinose and d-galacturonic acid from sugar beet pulp, can be used to synthesize bio-based surfactants through reductive amination with alkylamines like octylamine. ru.nl Natural phenols like eugenol, obtainable from clove oil or lignin (B12514952) depolymerization, also serve as renewable building blocks for novel monomers. researchgate.net

Eliminating solvents in chemical reactions is a cornerstone of green chemistry, leading to reduced waste, lower costs, and enhanced safety. sciensage.info Microwave-assisted organic synthesis has emerged as a powerful technique for conducting reactions under solvent-free conditions, often resulting in shorter reaction times and higher yields. niscpr.res.inresearchgate.net

For the synthesis of amides, such as the acetate of decylamine, several solvent-free methods have been developed. The thermal amidation of carboxymethyl cellulose (B213188) with amines like n-decylamine has been successfully carried out without solvents, catalysts, or coupling agents, offering a more sustainable alternative to conventional procedures. mdpi.com Similarly, the N-acetylation of various amines can be achieved using a catalytic amount of zinc acetate in acetic acid under microwave irradiation, a process that requires no additional solvent. niscpr.res.in Other solvent-free approaches include the use of phosphomolybdic acid as a catalyst for the acetylation of amines with acetic anhydride at room temperature. organic-chemistry.org The decarboxylation of amino acids to produce biologically active amines can also be performed under solvent-free conditions by heating the amino acid with a co-reagent like an aldehyde or ketone, which also acts as the reaction medium. google.com

The use of antimony chloride or stannous chloride dihydrate as catalysts allows for the synthesis of substituted imidazoles in a solvent-free environment, showcasing the broad applicability of this green chemistry principle. journalijar.com These examples highlight a clear trend towards developing cleaner and more efficient synthetic protocols by avoiding the use of volatile and often hazardous organic solvents.

Regioselective and Stereoselective Syntheses of this compound Analogues

The precise control over the spatial arrangement of atoms within a molecule is crucial for creating compounds with specific biological activities or material properties. Regioselective and stereoselective syntheses are therefore essential for producing advanced analogues of this compound.

Chiral amines are vital structural motifs in many bioactive molecules and are also used as ligands in asymmetric catalysis. nih.govresearchgate.net The development of methods for their asymmetric synthesis is a significant area of research.

One notable approach is the copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines, which yields chiral anti-1,2-diamine derivatives with high diastereo- and enantioselectivity. nih.govresearchgate.net This method has a broad substrate scope, accommodating aromatic, heteroaromatic, and aliphatic aldimines. nih.gov

Another strategy involves the palladium-catalyzed oxidative desymmetrization of meso-dibenzoates, which produces γ-benzoyloxy cycloalkenones with excellent enantioselectivity. rsc.org These products can then serve as versatile precursors for a wide range of substituted cycloalkenones and more complex cycloalkanone derivatives. rsc.org The ability to synthesize both enantiomers of these products provides a unified pathway to stereochemically diverse natural products. rsc.org

Furthermore, progress has been made in the stereoselective synthesis of complex natural products containing amine functionalities. For instance, a stereoselective synthesis of an advanced trans-decalin intermediate for the antibiotic anthracimycin has been developed. nih.govwhiterose.ac.uk This route utilizes an intermolecular Diels-Alder reaction followed by epimerization to establish the key trans-decalin framework, ultimately creating an intermediate with five contiguous stereogenic centers with the correct relative and absolute configurations. nih.govwhiterose.ac.uk

Control of Product Regioselectivity

The control of regioselectivity is a fundamental challenge in organic synthesis, dictating the position at which a chemical reaction occurs within a molecule that possesses multiple potential reaction sites. In the context of decylamine, a primary aliphatic amine, its reaction with acetic acid to form the salt, decylamine acetate, is a straightforward acid-base reaction. This specific reaction does not involve regioselectivity, as there is only one basic nitrogen atom to accept a proton.

However, when considering the synthesis of derivatives from a decylamine backbone that might be substituted, or when targeting functionalization of the alkyl chain, regioselectivity becomes a critical consideration. The principles governing such selective reactions can be broadly categorized into steric, electronic, and catalyst-based control.

Steric Control

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede the approach of a reagent to a particular reactive site. In reactions involving derivatives of decylamine, bulkier substituents near one potential reaction site will favor the reaction occurring at a less sterically hindered position. For example, in the alkylation or acylation of a decylamine derivative with multiple nucleophilic centers, the reagent will preferentially react at the site that is more accessible. masterorganicchemistry.commsu.edu Bulky groups tend to favor the formation of products where the distance between the existing functional group and the incoming electrophile is maximized. ulisboa.pt The nucleophilicity of amines can be significantly reduced by steric hindrance, particularly in bulky tertiary amines, which impedes protonation and reaction at the nitrogen center. fiveable.me

Electronic Control

The electronic properties of substituents on a molecule can profoundly influence the regioselectivity of a reaction. Electron-donating groups (EDGs) increase the electron density at nearby positions, enhancing their nucleophilicity, while electron-withdrawing groups (EWGs) decrease electron density, making adjacent sites less reactive towards electrophiles.

In the context of a substituted decylamine chain, the presence of an EWG could direct functionalization to a more distant, electron-rich site. chemrxiv.org This principle is well-documented in various reactions, where electronic effects are exploited to achieve site-selective functionalization. chemrxiv.orgosti.gov For instance, in the functionalization of arenes, the directing effects of substituents are a classic example of electronic control. ulisboa.pt Similarly, for electronically unbiased alkenes, achieving regioselectivity can be challenging, but the introduction of specific ligands or catalysts can synergize with subtle electronic effects to direct the outcome. rsc.org

Catalyst Control

Catalysts can offer an exceptional level of control over regioselectivity, often overriding the inherent steric and electronic preferences of a substrate. This is particularly evident in transition-metal-catalyzed C–H functionalization and enzymatic reactions.

Transition-Metal Catalysis: Specific catalysts can selectively activate a particular C–H bond along the alkyl chain of a molecule like decylamine. For example, iridium-based catalysts have been used for the regioselective borylation of primary C–H bonds positioned beta to a nitrogen atom in alkylamines. acs.org This selectivity arises from stabilizing interactions between the substrate and the catalyst in the transition state. Similarly, palladium catalysts have been developed for the aerobic oxidative coupling of substrates with high regioselectivity, often influenced by the ligand structure. rsc.org

Enzymatic Catalysis: Enzymes are highly specific catalysts that can distinguish between very similar functional groups in a molecule. Lipases, for instance, can catalyze the regioselective acylation of polyfunctional compounds like nucleosides or sugars with remarkable precision. scispace.comnih.gov The regioselectivity in enzymatic reactions is often dictated by the specific fit of the substrate into the enzyme's active site. The acyl chain length of the reagent and the solvent can also influence this selectivity. researchgate.net For example, Candida antarctica lipase (B570770) B (CAL-B) has shown high regioselectivity for the 5'-position in the acylation of certain nucleosides. scispace.com This level of control is difficult to achieve with conventional chemical methods.

The following table illustrates how these controlling factors could hypothetically influence the regioselectivity of a reaction on a substituted decylamine derivative.

Table 1: Hypothetical Control of Regioselectivity in the Functionalization of a Decylamine Derivative

| Substrate | Reagent/Catalyst | Controlling Factor | Predicted Major Product |

|---|---|---|---|

| 3-Methyl-decylamine | Acyl Chloride | Steric Hindrance | N-acylation at the less hindered amino group. |

| 10-Hydroxy-decylamine | Acetic Anhydride | Electronic Effects | Preferential acylation of the more nucleophilic amino group over the hydroxyl group. |

| Decylamine | B₂(pin)₂ / Iridium Catalyst | Catalyst Control | Borylation at the C-H bond beta to the nitrogen atom. acs.org |

Reaction Mechanisms and Chemical Reactivity of Decylamine, Acetate

Kinetics of Nucleophilic Substitution Reactions Involving Decylamine (B41302) and Acetates

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where an electron-rich nucleophile attacks an electrophilic center, replacing a leaving group. geeksforgeeks.org The aminolysis of esters, such as acetates, by primary amines like decylamine is a classic example of nucleophilic acyl substitution. The rate of these reactions can be significantly influenced by catalysis and the surrounding microenvironment.

The rate expression for such a reaction often includes terms that are first-order and second-order with respect to the amine concentration, indicating both an uncatalyzed (or solvent-catalyzed) path and a base-catalyzed path. rsc.org Studies on the aminolysis of various esters have confirmed that mechanisms can shift between nucleophilic attack and general-base catalysis depending on the reactants and conditions. acs.orgnih.gov For instance, in the hydrolysis of certain esters, intramolecular general-base catalysis by a neighboring amine group has been shown to enhance reaction rates by orders of magnitude compared to uncatalyzed pathways. iitd.ac.in

The long alkyl chain of decylamine introduces significant hydrophobic character, which plays a crucial role in its reactivity in aqueous or mixed-aqueous environments. When decylamine reacts with esters, particularly those that are also hydrophobic, the nonpolar sections of the molecules tend to associate, a phenomenon driven by the hydrophobic effect. This association can pre-concentrate the reactants, leading to a significant rate enhancement.

A key study on the aminolysis of p-nitrophenyl acetate (B1210297) by decylamine found that the self-catalyzed reaction is at least 200 times faster than the corresponding reaction with ethylamine (B1201723), an amine lacking a long hydrophobic tail. rsc.orgrsc.org This dramatic increase is attributed to the hydrophobic interaction between the decyl chain of the amine and the phenyl group of the ester, which stabilizes the transition state. rsc.org

Further research comparing the reaction of decylamine with 4-nitrophenyl decanoate (B1226879) (a more hydrophobic ester) to the reaction between ethylamine and 4-nitrophenyl acetate provided another estimate of the free energy of this hydrophobic interaction. researchgate.net The data underscores that bringing the reactive moieties into proximity via non-covalent, hydrophobic associations is a powerful strategy for accelerating chemical reactions.

| Amine | Ester | Relative Rate Enhancement Factor | Primary Reason for Rate Difference |

|---|---|---|---|

| Decylamine | p-Nitrophenyl acetate | >200x | Hydrophobic interaction between decyl chain and phenyl group. rsc.orgrsc.org |

| Ethylamine | p-Nitrophenyl acetate | 1x (Reference) | Minimal hydrophobic character. rsc.orgrsc.org |

Mechanistic Investigations of Decylamine in Polymer Functionalization

Decylamine is frequently used as a modifying agent to impart hydrophobicity to polymer surfaces and structures. Its primary amine group offers a reactive handle for covalent attachment to various polymer backbones and films through different reaction mechanisms.

Azlactone-functionalized polymers, such as poly(2-vinyl-4,4-dimethylazlactone) (PVDMA), are highly effective platforms for surface modification due to the reactivity of the azlactone ring toward nucleophiles. smith.edu The primary amine of decylamine readily attacks the carbonyl carbon of the azlactone ring in a catalyst-free, ring-opening reaction. smith.eduresearchgate.net This process forms a stable amide linkage, covalently grafting the hydrophobic decyl chains onto the polymer. researchgate.net

This functionalization strategy has been used in reactive layer-by-layer assembly to create covalently crosslinked thin films. acs.org The residual azlactone groups in these films remain reactive and can be subsequently treated with decylamine to precisely control surface properties. acs.orgnih.gov For example, modifying an azlactone-containing film with decylamine has been shown to dramatically increase surface hydrophobicity, raising water contact angles to over 150° (superhydrophobicity). researchgate.netnsf.gov This high degree of hydrophobicity is stable, in contrast to the unmodified films where the azlactone rings can hydrolyze over time, degrading the effect. researchgate.net

| Film State | Modifying Agent | Resulting Surface Property | Reference |

|---|---|---|---|

| As-fabricated PEI/PVDMA multilayer film | None (residual azlactone groups) | Superhydrophobic, but degrades upon water submersion. | researchgate.net |

| As-fabricated PEI/PVDMA multilayer film | Decylamine | Stable superhydrophobicity (WCA >150°), maintained for weeks underwater. | researchgate.netnsf.gov |

| Azlactone-functionalized film | Decylamine | Supports mammalian cell adhesion and growth. | acs.org |

| Azlactone-functionalized film | D-glucamine | Resists cell adhesion and growth. | acs.org |

Decylamine can participate in or influence covalent crosslinking in various polymer systems. In materials where crosslinking occurs via reactions with amine groups, decylamine can be incorporated into the final network.

One example involves silicone elastomers crosslinked with tannic acid (TA). nih.govfrontiersin.org While initial crosslinking at room temperature occurs through hydrogen bonding between the amine groups on the polysiloxane and the phenolic groups on TA, heating induces covalent bond formation. nih.gov A model reaction using n-decylamine and catechol (a structural unit of TA) demonstrated that this covalent bonding proceeds through a combination of hydroxylamine (B1172632) reaction and Michael addition, forming a crosslinked structure. nih.govfrontiersin.orgresearchgate.net

In other systems, such as acrylate-containing polymer films, decylamine can be attached via conjugate addition reactions. researchgate.net This covalent linkage alters the film's properties, and in some cases, the hydrophobic nature of the decylamine-modified surface was shown to promote cell adhesion and growth, demonstrating its role in designing bioactive interfaces. researchgate.net

Electrochemical Reaction Mechanisms in Decylamine, Acetate Systems

The electrochemistry of decylamine acetate systems involves the redox reactions of the constituent species at an electrode surface. numberanalytics.comnumberanalytics.com While detailed studies on the specific decylamine acetate salt are limited, the electrochemical behavior of decylamine has been investigated.

Electrochemical oxidation of water-insoluble amines, including n-decylamine, has been successfully carried out in aqueous electrolytes through the use of acoustic emulsification. researchgate.net This technique creates a microemulsion of the organic amine in the aqueous phase, allowing the insoluble substrate to be transported to the electrode surface for reaction. researchgate.net The mechanism involves the transfer of electrons from the amine to the anode, initiating an oxidation process. The specific products and pathways depend on the reaction conditions, such as the electrode potential and the composition of the electrolyte. researchgate.net

In a different context, the interaction of vapor-phase decylamine with acid-terminated self-assembled monolayers (SAMs) has been studied. utexas.edu This research showed that decylamine binds irreversibly to the acid surfaces primarily through a proton-transfer mechanism, forming a decylammonium cation and a carboxylate anion at the interface. utexas.edu This acid-base reaction is a key step that would precede any electrochemical event involving the decylammonium ion.

Studies on acetate electrochemistry are often focused on its formation during CO2 reduction on copper catalysts or its role in specific electrolyte systems. rsc.orgchemrxiv.org A complete electrochemical mechanism for a decylamine acetate system would need to consider the oxidation of decylamine, the potential oxidation of acetate, and the influence of the resulting ionic environment on mass transport and reaction kinetics at the electrode-solution interface.

Role as Surfactant Collector in Extraction Processes

This compound functions as a cationic surfactant. The term "collector" in this context refers to its role in froth flotation and other extraction processes, where it selectively adsorbs onto the surface of specific particles, rendering them hydrophobic and facilitating their separation from a bulk aqueous phase.

The mechanism is rooted in its amphiphilic nature. In an aqueous solution, the decylamine acetate molecule exists as the decylammonium cation (C₁₀H₂₁NH₃⁺) and the acetate anion (CH₃COO⁻). The positively charged ammonium (B1175870) group acts as the hydrophilic head, while the long, nonpolar 10-carbon chain is the hydrophobic tail.

In extraction processes like mineral flotation or solvent extraction, these surfactant molecules arrange themselves at interfaces. For instance, in a water-oil system, they can form reversed micelles where the polar heads are arranged inside a "water pool" and the nonpolar tails extend into the nonpolar organic solvent. frontiersin.orgnih.gov This structure allows for the encapsulation and extraction of polar substances into a nonpolar phase.

The primary function as a collector involves the following steps:

Adsorption: The hydrophilic head of the decylammonium ion electrostatically interacts with and adsorbs onto the surface of negatively charged particles (e.g., certain minerals or nanoparticles) suspended in water.

Hydrophobicity Induction: Upon adsorption, the hydrophobic tails orient themselves outwards, away from the particle surface and into the aqueous phase. This creates a hydrophobic layer on the particle's surface.

Separation: In froth flotation, air bubbles are introduced into the slurry. The now-hydrophobic particles attach to the air bubbles and are carried to the surface, forming a froth that can be skimmed off, thus separating them from hydrophilic particles that remain in the water. crosa.com.tw

A similar compound, dodecylamine (B51217) acetate (DAA), has been effectively used as a cationic surfactant collector in the separation of valuable metals like palladium and silver from solid waste, demonstrating the practical application of this mechanism. researchgate.net The efficiency of such extraction processes is influenced by factors like pH, surfactant concentration, and the nature of the material being extracted. The mechanism for nanoparticle phase transfer using a fatty amine involves the initial movement of nanoparticles to the phase boundary, followed by the adsorption of the amine molecules onto the nanoparticle surface. mdpi.com

Table 1: Factors Influencing Decylamine Acetate's Role as a Surfactant Collector

| Factor | Influence on Mechanism | Research Finding |

| pH of Solution | Affects the protonation state of the amine group. Lower pH favors the cationic decylammonium form, enhancing electrostatic attraction to negatively charged surfaces. | The basicity of the amine group (pKa of decylamine is ~10.64) means it is protonated and positively charged in neutral to acidic solutions, which is crucial for its function as a cationic collector. |

| Concentration | Determines the formation of micelles or surface monolayers. Above the critical micelle concentration (CMC), surfactant molecules aggregate into micelles. nih.gov | In nanoparticle extraction, amine concentration is a key factor. Below a certain threshold, a third phase can form, hindering the process, while sufficient concentration enables efficient extraction. mdpi.com |

| Particle Surface Charge | The collector's effectiveness depends on an attractive electrostatic interaction between the surfactant's polar head and the particle surface. | Cationic collectors like decylamine acetate are most effective for collecting minerals or materials that have a negative surface charge in the processing slurry. |

| Solvent Dielectric Constant | In liquid-liquid extraction, the solvent's properties influence the stability of the surfactant-particle complex in the organic phase. | Studies on nanoparticle extraction show that organic phases with lower dielectric constants can lead to higher extractability. mdpi.com |

Interfacial Charge Transfer Processes

The chemical reactivity of this compound extends to its participation in interfacial charge transfer (ICT) processes. These processes are fundamental in diverse fields, from catalysis to materials science. The amine functional group is the key player, capable of donating its lone pair of electrons. gre.ac.uk When decylamine acetate is part of a heterogeneous system, such as being adsorbed at a solid-liquid or liquid-liquid interface, it can facilitate the transfer of charge across that boundary.

The general mechanism involves the decylamine molecule acting as an electron donor (a Lewis base). The lone pair of electrons on the nitrogen atom can form a coordinate bond with an electron acceptor species at the interface. gre.ac.uk This interaction can be the initial step in a more complex reaction or can itself be the primary function, such as in the stabilization of nanoparticles or in certain catalytic cycles.

Key aspects of this process include:

Formation of Charge-Transfer Complexes: Decylamine can interact with electron-accepting molecules or surfaces to form a charge-transfer complex. gre.ac.uk In this complex, there is a partial transfer of electronic charge from the amine (donor) to the acceptor.

Surface State Modification: When decylamine adsorbs onto the surface of a semiconductor or metal nanoparticle, the amine's coordination can alter the electronic structure of the surface. This can passivate surface trap states or introduce new energy levels, thereby influencing the rates and pathways of charge transfer (e.g., electron or hole transfer) to or from the nanoparticle. acs.org

Electron Transfer Rates: The efficiency and speed of interfacial charge transfer are critical. In some systems, electron transfer from quantum dots to molecules at the interface can occur on a picosecond timescale, indicating a highly efficient process. nih.gov The rate is governed by the energy level alignment between the donor (amine) and the acceptor, as well as the distance between them. acs.orgmdpi.com

Aliphatic amine acetates have been noted for their role in creating barriers to interfacial charge transport in certain electronic devices, highlighting their ability to modulate charge transfer processes at interfaces. rsc.org The presence of the amine can also influence the charge state of larger molecules, such as proteins, by affecting the charge reduction mechanisms during processes like electrospray ionization. nih.gov

Table 2: Characteristics of Interfacial Charge Transfer Involving Amines

| Characteristic | Description | Relevant Findings |

| Donor-Acceptor Interaction | The process is initiated by the interaction between the electron-donating amine group and an electron-accepting species at an interface. | Amines can form charge-transfer complexes with various molecules, such as halogens, which is the initial step of the interaction. gre.ac.uk |

| Role of the Interface | The interface provides the physical location for the donor and acceptor to interact, fundamentally enabling the charge transfer. | The process can involve direct charge transfer at heterogeneous interfaces, which is crucial in applications like photovoltaics and photocatalysis. nih.govmdpi.com |

| Kinetics | The rate of charge transfer can be extremely fast, sometimes occurring on sub-picosecond to picosecond timescales. | The rate depends on the driving force (energy level offset) and the distance between the electron donor and acceptor. acs.orgnih.gov |

| System Dependence | The specific outcome of the charge transfer (e.g., catalysis, stabilization, charge separation) is highly dependent on the nature of the amine, the acceptor, and the surrounding medium. | In quantum dot systems, amine coordination to the surface can shift electron-trapping states to higher energy, affecting emission and charge transfer pathways. acs.org |

Interfacial and Self Assembly Phenomena of Decylamine, Acetate

Colloidal System Formation and Stability

In aqueous solutions of ionic surfactants, a key parameter is the Krafft temperature (Tₖ), which is the temperature at which the solubility of the surfactant becomes equal to its critical micelle concentration (CMC). iupac.orgrice.edu Below the Krafft temperature, the surfactant's solubility is too low for micelles to form, and the surfactant exists primarily as crystalline or hydrated solid phases. Above the Tₖ, there is a sharp increase in solubility, and the formation of micelles becomes possible. nih.gov This transition can be identified by a distinct break in a plot of conductivity versus temperature. nih.govresearchgate.net

Specific studies detailing the Krafft temperature or other phase transition temperatures for aqueous solutions of pure decylamine (B41302), acetate (B1210297) were not found in the reviewed literature. However, research on related long-chain alkylammonium compounds demonstrates the importance of such thermal transitions. For instance, pressure-induced phase transitions have been observed in decylammonium-containing perovskites, although temperature-induced transitions were not detected by differential scanning calorimetry in the same study. nih.gov The self-assembly of other molecular gelators is also known to be highly temperature-dependent, exhibiting gel-to-sol transitions at specific temperatures. acs.orgrsc.org

Decylamine, as an amphiphile, can form aggregates known as micelles in solution when its concentration exceeds the critical micelle concentration (CMC). nih.gov This behavior is significantly influenced by the degree of protonation of the amine headgroup. Research indicates that the tendency for micelle formation is highest for nonprotonated decylamine and decreases as the headgroup becomes protonated, which increases electrostatic repulsion between the molecules. duke.edu

The CMC for decylamine has been reported to be an order of magnitude lower than that of octylamine, reflecting the influence of the longer hydrocarbon chain. duke.edu The protonated form of decylamine (decylammonium) is less prone to forming micellar aggregates. Data shows that the fully protonated form may not form micelles at all, while partial protonation yields intermediate CMC values. duke.edu

Table 1: Critical Micelle Concentration (CMC) of Decylamine at Different Protonation Levels This table is interactive. Click on the headers to sort the data.

| Degree of Protonation | CMC (mol/L) | Tendency for Aggregation |

|---|---|---|

| Nonprotonated (0%) | 9.5 x 10⁻⁴ | Highest |

| 75% Protonated | 2.7 x 10⁻³ | Intermediate |

| Fully Protonated (100%) | No micelles formed | Lowest |

Data sourced from reference duke.edu.

Self-Assembled Structure Formation

The self-assembly of decylamine, acetate is not limited to micelle formation in bulk solution. At interfaces, it can form more complex, ordered structures such as films, bilayers, and intercalated layers, which are foundational to its application in microencapsulation and materials science.

This compound plays a crucial role in an all-aqueous microencapsulation process through the formation of self-assembling films. nih.govaidic.it This process occurs when microdroplets of an aqueous solution containing an anionic polymer, such as sodium carboxymethylcellulose, are introduced into an aqueous solution of this compound. aidic.it A salt exchange reaction takes place at the pseudointerface between the two solutions, leading to the nearly instantaneous formation of a charged film that encapsulates the droplet. nih.govaidic.it

This method has been used to encapsulate dextrans of varying molecular weights. The efficiency of this encapsulation is dependent on the molecular weight of the substance being encapsulated, with higher molecular weight dextrans showing greater retention. aidic.it

Table 2: Encapsulation Efficiency of Dextrans in Decylamine Carboxymethylcellulose Capsules This table is interactive. Click on the headers to sort the data.

| Dextran Molecular Weight (amu) | Encapsulation Efficiency |

|---|---|

| 2 x 10⁶ | > 80% |

| 6 x 10⁵ | Lower than high MW dextran |

| 7 x 10⁴ | Lower than high MW dextran |

| 1.9 x 10⁴ | Lower than high MW dextran |

Data sourced from reference aidic.it. Note: The source specifies that efficiency was lower for smaller dextrans without providing exact percentages for each.

Capping agents are essential in the synthesis of colloidal nanocrystals, as they adsorb to the nanoparticle surface to control growth and prevent aggregation. mdpi.commdpi.com Alkylamines, including decylamine and dodecylamine (B51217), are known to act as effective capping agents for various nanoparticles, providing stability in solution. nih.govresearchgate.net The stabilizing effect arises from the organic layer on the nanoparticle surface, which creates steric or electrostatic repulsion. mdpi.com

While the precise structure of the capping layer on a nanoparticle surface is complex, the ability of decylamine to form ordered bilayers has been clearly demonstrated in other systems. The formation of supported lipid bilayers on curved nanoparticle surfaces is a known phenomenon used to model cell membranes. biorxiv.org Furthermore, strong evidence for decylamine bilayer formation comes from studies of its intercalation into layered materials. In these confined environments, the decylammonium ions arrange themselves into a distinct bilayer structure, suggesting a similar self-assembly mechanism could occur at the solid-liquid interface of a nanocrystal. researchgate.net

Decylamine can be directly intercalated into the structure of layered silicates, such as H-octosilicate, to form hybrid organic-inorganic materials known as organo-octosilicates. researchgate.net This process involves inserting decylamine molecules as guests into the interlayer spaces of the host silicate (B1173343) material. The success and resulting structure of this intercalation are highly dependent on the solvent used. researchgate.netresearchgate.net

Studies show that solvents with relatively high polarity promote the intercalation of decylamine. researchgate.netresearchgate.net When water, which is a poor solvent for decylamine, is used, the decylamine molecules self-assemble into a well-ordered bilayer within the interlayer space of the H-octosilicate. researchgate.net This arrangement results in an interlayer distance corresponding to double the length of a decylamine molecule. In contrast, using good solvents for decylamine, such as ethanol (B145695) or acetone, results in more disordered structures. researchgate.netresearchgate.net Non-polar solvents like cyclohexane (B81311) and toluene (B28343) are ineffective at promoting intercalation. researchgate.net

Table 3: Effect of Solvent on the Intercalation of Decylamine into H-Octosilicate This table is interactive. Click on the headers to sort the data.

| Solvent | Polarity | Outcome of Intercalation | Resulting Structure |

|---|---|---|---|

| Water | High | Promoted | Well-ordered bilayer |

| Ethanol | High | Promoted | Disordered |

| Acetone | High | Promoted | Disordered |

| Ethyl Acetate | Low | Hardly occurred | Irregular/No intercalation |

| Toluene | Non-polar | Hardly occurred | No intercalation |

| Cyclohexane | Non-polar | Hardly occurred | No intercalation |

Data sourced from references researchgate.netresearchgate.net.

Covalent Polymer Self-Assembly Mechanisms

Current research into the self-assembly of decylamine acetate has primarily focused on non-covalent interactions, such as micelle formation. However, studies involving decylamine have demonstrated its capability to participate in covalent bonding, which is fundamental to the covalent self-assembly of polymers. Covalent self-assembly offers the advantage of creating stable structures that are not easily disrupted by changes in environmental conditions like solvent polarity or pH. d-nb.info

A notable example of decylamine's involvement in covalent network formation is in the development of catalyst-free silicone elastomers. In this context, a model reaction between catechol and n-decylamine was used to confirm the covalent bonding mechanism. nih.govfrontiersin.orgresearchgate.net The reaction proceeds through a combination of a hydroxylamine (B1172632) reaction and a Michael addition, leading to the formation of covalent cross-links. nih.govfrontiersin.orgresearchgate.net This demonstrates that the amine group of decylamine can react to form stable covalent bonds, a key process in creating covalently self-assembled polymer networks. While this specific study did not use decylamine acetate, the reactivity of the decylamine moiety is the critical factor.

Furthermore, decylamine has been utilized in the post-fabrication modification of polymer films through covalent linkages. For instance, acrylate-containing films can be functionalized by the conjugate addition of decylamine. researchgate.netnih.govnih.gov This process, known as the aza-Michael addition, involves the reaction of the amine group in decylamine with acrylate (B77674) groups on a polymer backbone, forming a stable carbon-nitrogen bond. researchgate.net This covalent modification alters the surface properties of the material, such as hydrophobicity, and is a form of surface-level covalent assembly. researchgate.netnih.govnih.gov Similarly, decylamine can be covalently immobilized onto films containing reactive azlactone functionality, which also significantly alters the surface characteristics. nih.gov

While direct studies on the covalent self-assembly of decylamine acetate into larger polymeric structures are not extensively documented, the proven reactivity of decylamine in forming covalent bonds within polymer networks provides a strong indication of its potential as a building block in such systems. nih.govfrontiersin.orgresearchgate.netresearchgate.netnih.govnih.govnih.gov

Surface Interactions and Wetting Behavior

The interactions of decylamine, and by extension decylamine acetate, at surfaces are critical to its function in various applications, particularly in modifying the wetting behavior of materials.

Decylamine plays a crucial role in the creation of superhydrophobic surfaces, which are characterized by their exceptional water-repellent properties. This is typically achieved by modifying a surface to have both a specific roughness and low surface energy.

A key method involves the use of reactive layer-by-layer (LbL) assembled polymer films. frontiersin.org These films, often composed of polymers like poly(ethyleneimine) (PEI) and poly(2-vinyl-4,4-dimethylazlactone) (PVDMA), possess a porous, hierarchically structured topography and contain reactive azlactone groups. nih.govfrontiersin.org Decylamine is then introduced in a post-fabrication step. The primary amine of decylamine reacts with the azlactone groups in the polymer film through a ring-opening reaction. nih.gov This covalent attachment of the long, hydrophobic decyl chains to the polymer backbone significantly lowers the surface energy of the film. frontiersin.org The combination of the inherent micro- and nanoscale roughness of the LbL film and the newly introduced hydrophobicity from the decylamine molecules results in a superhydrophobic surface. frontiersin.orgresearchgate.net

Research has demonstrated that treating these azlactone-functionalized films with decylamine can produce stable superhydrophobic surfaces with water contact angles exceeding 150°. researchgate.net These properties can be remarkably durable, with surfaces remaining superhydrophobic even after being submerged in water for extended periods. researchgate.net The effectiveness of decylamine in this application is compared with other hydrophobic amines, such as heptadecafluoroundecylamine, to optimize the stability and longevity of the superhydrophobic properties. researchgate.net

Below is a data table summarizing the effect of decylamine treatment on the contact angle of a polymer film.

| Film Treatment | Advancing Water Contact Angle (θ) | Reference |

| Unmodified PEI/PVDMA Film | ~75° | researchgate.net |

| Decylamine-Treated PEI/PVDMA Film | ~95° (on smooth 10-bilayer films) to 155 ± 1° (on rough ~80µm films) | researchgate.netresearchgate.net |

The adsorption of molecules at solid-liquid interfaces is a fundamental process that governs a wide range of phenomena, including wetting, lubrication, and the formation of functional surface coatings. Adsorption is the accumulation of a substance at an interface. rsc.orgethz.ch This can occur through two primary mechanisms: physisorption, which involves weak van der Waals forces, and chemisorption, which involves the formation of covalent bonds between the adsorbate and the surface. rsc.org

In the context of decylamine acetate, the decylamine cation can adsorb onto solid surfaces from a solution. The nature of this adsorption depends on the properties of both the surface and the solution. At a solid-liquid interface, the amphiphilic nature of decylamine—a polar amine head and a nonpolar alkyl tail—drives it to arrange itself to minimize unfavorable interactions. On a hydrophobic surface, the alkyl tails may preferentially interact with the surface, while on a hydrophilic or charged surface, the polar amine head will be the primary point of interaction.

For instance, the adsorption of amine-containing molecules is utilized in the surface modification of materials. The process can be driven by electrostatic interactions, where a positively charged decylammonium ion would be attracted to a negatively charged surface. This type of adsorption can alter the surface charge and hydrophobicity of the material.

The study of such adsorption is critical in understanding how to control surface properties. Techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) can be used to analyze the dynamics of adsorption and desorption in real-time, providing data on the rate and amount of material adsorbed onto a surface. nih.gov The configuration of the adsorbed molecules is influenced by factors such as surface chemistry, temperature, and the concentration of the adsorbate in the solution. mdpi.com

Advanced Applications in Chemical Research

Role in Advanced Materials Synthesis

Decylamine (B41302) acetate (B1210297) and its constituent amine are instrumental in the bottom-up construction of a variety of advanced materials, acting as surfactants, stabilizers, templates, and functionalizing agents.

Decylamine acetate is utilized in the production of surfactants and detergents. ontosight.ai The fundamental structure of decylamine, with its distinct hydrophobic tail and polar amine group, provides the necessary amphiphilic character for surface activity. fiveable.me This allows it to reduce surface tension at interfaces, a key function of surfactants. Research has focused on synthesizing novel biobased surfactants through the reaction of decylamine with sugars like l-Arabinose and d-Galacturonic acid, creating molecules with potential applications in cleaning agents, emulsifiers, and foaming agents. fiveable.me Furthermore, fatty amines like decylamine are used to create specialized "Gemini surfactants," which consist of two hydrophobic tails and two hydrophilic head groups, known for their exceptionally low critical micelle concentrations.

The amine group of decylamine is effective in stabilizing nanoparticles, preventing their aggregation and controlling their growth during synthesis. Research has shown that decylamine can be used as a stabilizer for gold nanoparticles, allowing for the tuning of their size by quenching the metal clustering process at different times. chemicalbook.com The long alkyl chain provides a steric barrier, while the amine group coordinates to the nanoparticle surface. This stabilizing function is crucial for producing monodisperse nanoparticles with well-defined properties for applications in catalysis, electronics, and biosensors. chemicalbook.com Decylamine's role as a coordinating solvent has also been noted in the thermolysis of lead dithiocarbamate (B8719985) complexes to form nanoparticles. lookchem.comsigmaaldrich.com

Decylamine serves as a modifier in the creation of advanced polymer composites. alfa-chemistry.comlookchem.com It has been specifically used in the synthesis of nanocomposites based on poly(butylene terephthalate) (PBT) and fullerene (C60) nanoparticles. researchgate.netnii.ac.jp In these systems, decylamine modifies the surface of the C60 nanoparticles, improving their dispersion within the polymer matrix and influencing the thermal and crystallization properties of the final composite material. nii.ac.jp Additionally, decylamine is employed in the intercalation of layered silicates, such as octosilicate. lookchem.com These organically modified silicates can then be incorporated as fillers into polymer resins to create polymer-based nanocomposites with enhanced mechanical and functional properties.

Long-chain amines like decylamine act as structure-directing agents or templates in the synthesis of mesoporous materials, which have highly ordered pores in the 2-50 nm range. researchgate.net Decylamine is specifically used as a template in the synthesis of ordered two- and three-dimensional mesoporous iron oxides. lookchem.comresearchgate.net The underlying mechanism involves the self-assembly of the amphiphilic decylamine molecules into micelles in a solution. Inorganic precursors then organize around these micellar structures. Subsequent removal of the organic template, typically through calcination, leaves behind a solid material with a network of uniform pores, creating a high surface area material suitable for catalysis and adsorption applications. This templating role is analogous to that of other long-chain amines, such as dodecylamine (B51217), which are known to be effective structure-directing agents for mesoporous silica (B1680970).

Decylamine is a key reagent for the post-fabrication functionalization of reactive polymer coatings and thin films, allowing for precise control over surface properties like hydrophobicity. In one approach, reactive thin films assembled via a layer-by-layer method using azlactone-functionalized polymers are treated with decylamine. sigmaaldrich.com The amine group of decylamine reacts with the azlactone rings in the polymer, covalently bonding the hydrophobic ten-carbon chains to the surface. This modification has been shown to dramatically alter the surface's water repellency.

Table 2: Effect of Decylamine on Polymer Film Hydrophobicity

| Polymer Film Treatment | Resulting Water Contact Angle | Outcome |

| Untreated PEI/PVDMA Film | ~62° sigmaaldrich.com | Hydrophilic |

| Decylamine-Treated PEI/PVDMA Film | ~100° sigmaaldrich.com | Hydrophobic |

This table illustrates the significant change in surface properties of a poly(ethyleneimine)/poly(2-vinyl-4,4-dimethylazlactone) film upon functionalization with decylamine.

This ability to tune surface chemistry is critical for a range of applications. For example, films treated with the hydrophobic molecule decylamine have been shown to support the attachment and growth of mammalian cells, demonstrating its utility in creating biocompatible surfaces for tissue engineering.

Contributions to Process Chemistry

In process chemistry, which focuses on the development and optimization of chemical manufacturing, decylamine serves as a valuable reagent and solvent. It is employed as a key amine source in the synthesis of the dynole 2-24 series of compounds through a process of reductive amination. lookchem.comresearchgate.net It also functions as a coordinating solvent, for instance, in the thermolysis of lead piperidine (B6355638) dithiocarbamate complexes. lookchem.comsigmaaldrich.com Beyond synthesis, decylamine acts as a corrosion inhibitor, effectively protecting zinc in hydrochloric acid solutions, an effect that is enhanced by the presence of halide ions. alfa-chemistry.comlookchem.com

Table 3: Examples of Decylamine in Chemical Processes

| Application Area | Specific Use | Reference(s) |

| Organic Synthesis | Reagent in reductive amination for dynole 2-24 synthesis. | lookchem.comresearchgate.net |

| Material Processing | Coordinating solvent for thermolysis of DTC complexes. | lookchem.comsigmaaldrich.com |

| Corrosion Inhibition | Inhibitor for zinc in HCl solutions. | alfa-chemistry.comlookchem.com |

| Intercalation | Guest molecule for modifying layered silicates. | lookchem.com |

This table summarizes selected applications of decylamine in various chemical processes.

Chemical Intermediates in Organic Synthesis

Decylamine, acetate serves as a convenient and effective chemical intermediate, providing a source of decylamine for various organic transformations. In synthesis, primary amines like decylamine are valuable nucleophiles. The acetate salt form can be advantageous in certain reaction setups, particularly when precise control over pH or the gradual release of the free amine is desired.

One primary application is in amidation reactions to form N-substituted amides. For instance, decylamine is reacted with activated carboxylic acids or their derivatives to produce N-decylamides. A specific example is the synthesis of 2-Benzyhydrylsulfanyl-N-decylacetamide, where decylamine is reacted with an appropriate acid precursor in the presence of coupling agents. mdpi.com Similarly, it is used in the synthesis of N-decylacetamide. mdpi.com These reactions are fundamental in creating molecules with specific functionalities and are often steps in the synthesis of more complex structures, such as biologically active compounds or specialized polymers. researchgate.net The use of decylamine as a starting reagent is noted in the preparation of modafinil (B37608) derivatives, highlighting its role in pharmaceutical chemistry research. researchgate.net

The reaction to form such amides typically involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of a carboxylic acid derivative. Decylamine acetate can be used directly or neutralized in situ to provide the reactive decylamine.

Table 1: Examples of Organic Synthesis Involving Decylamine

| Product Compound | Reactant(s) | Reaction Type |

|---|---|---|

| 2-Benzyhydrylsulfanyl-N-decylacetamide | Decylamine, 2-Benzyhydrylsulfanyl-acetic acid | Amide Coupling |

Development of Biobased Surfactants

The development of surfactants from renewable resources is a significant area of green chemistry. Decylamine is a key building block in the synthesis of certain biobased surfactants due to its long hydrophobic carbon chain, which is essential for surface activity. nih.govresearchgate.net These surfactants are often produced by reacting the amine with hydrophilic molecules derived from biomass, such as sugars. nih.gov

Recent research has demonstrated the synthesis of novel biobased surfactants through the one-pot reductive amination of monosaccharides like l-Arabinose and d-Galacturonic acid with decylamine. acs.org This process attaches the hydrophilic sugar headgroup to the hydrophobic decyl tail, creating an amphiphilic molecule with desirable surfactant properties. nih.gov These resulting surfactants exhibit good water solubility, foamability, and the ability to lower the surface tension of water. nih.govacs.org

The self-assembly of these molecules in aqueous solutions is fundamental to their function. Decylamine itself, particularly in its protonated (decylammonium) form as found in decylamine acetate, can interact with other amphiphiles to form organized structures like micelles and vesicles. researchgate.netnih.gov The critical micelle concentration (CMC) is a key parameter that defines the concentration at which surfactant molecules begin to form micelles. The CMC of decylamine is highly dependent on its degree of protonation, which is influenced by the pH of the solution. researchgate.net

Table 2: Critical Micelle Concentration (CMC) of Decylamine in Aqueous Solution

| Degree of Protonation | CMC (mol/L) | Reference |

|---|---|---|

| Nonprotonated | 9.5 x 10⁻⁴ | researchgate.net |

| 75% Protonated | 2.7 x 10⁻³ | researchgate.net |

The addition of decylamine has been shown to facilitate the formation of vesicles in mixtures with other surfactants, such as decyl phosphate (B84403), across a wide pH range. nih.gov This is attributed to the formation of charge pairs and hydrogen bonding between the different amphiphilic molecules in the mixed bilayers. nih.gov

Corrosion Inhibition Studies

The use of organic compounds to inhibit the corrosion of metals, particularly in acidic industrial environments, is a well-established practice. mdpi.combibliotekanauki.pl Long-chain amines and their salts, including decylamine acetate, are recognized as effective corrosion inhibitors. mdpi.com Their efficacy stems from their ability to adsorb onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. mdpi.commdpi.com

Mechanisms of Inhibition in Acidic Environments

In acidic solutions, metals like steel corrode through electrochemical processes involving the dissolution of the metal (anodic reaction) and the evolution of hydrogen (cathodic reaction). acs.org Decylamine acetate acts as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions. bibliotekanauki.plnih.gov

The primary mechanism of inhibition is the adsorption of the inhibitor molecules onto the metal surface. nih.govresearchgate.net In an acidic environment, the decylamine component of this compound exists predominantly in its protonated form, as the decylammonium cation (C₁₀H₂₁NH₃⁺). The metal surface in an acid solution typically carries a negative charge, which promotes the electrostatic attraction and adsorption of the positively charged decylammonium ions. This process is known as physisorption. acs.org

Once adsorbed, the inhibitor molecules form a protective film on the metal surface. mdpi.comnih.gov The key features of this mechanism are:

Surface Coverage: The long, hydrophobic decyl chains orient themselves away from the metal surface, creating a dense, non-polar layer. mdpi.com

Barrier Formation: This organic film acts as a physical barrier, hindering the diffusion of corrosive species (like H⁺ and Cl⁻ ions) to the metal surface and preventing the egress of metal ions into the solution. acs.org

Charge Transfer Resistance: The presence of the adsorbed layer increases the charge transfer resistance at the metal/solution interface, which slows down the rate of the electrochemical reactions responsible for corrosion. mdpi.com

The adsorption process generally follows established models, such as the Langmuir adsorption isotherm, which describes the formation of a monolayer of inhibitor on the metal surface. bibliotekanauki.plmdpi.comnih.gov The strength and stability of this protective film determine the inhibitor's efficiency.

Table 3: Summary of Corrosion Inhibition Mechanisms

| Mechanism Component | Description |

|---|---|

| Inhibitor Form | In acidic solution, decylamine is protonated to form the decylammonium cation. |

| Adsorption | Electrostatic attraction between the positive decylammonium ion and the negatively charged metal surface leads to physisorption. acs.org |

| Barrier Layer | Adsorbed molecules form a protective organic film. mdpi.comnih.gov |

| Inhibition Action | The film blocks active corrosion sites and impedes the mass and charge transfer associated with corrosion reactions. mdpi.comacs.org |

Theoretical and Computational Studies of Decylamine, Acetate Systems

Molecular Dynamics Simulations of Interfacial Assembly

Molecular dynamics (MD) simulations are a cornerstone for investigating the dynamic behavior and assembly of molecules at interfaces. researchgate.netulisboa.pt For alkylamines like decylamine (B41302), MD simulations reveal detailed information about their organization on surfaces, particularly on metals, and their role in surface protection. researchgate.netdesy.de

MD simulations have shown that alkylamines, such as decylamine and its longer-chain analogs like tetradecylamine (TDA) and hexadecylamine (HDA), can form distinct bilayer structures when assembled on metal surfaces like copper (Cu). nih.govresearchgate.netacs.org These simulations characterize a temperature-dependent bilayer structure consisting of an inner and an outer layer. nih.govacs.org

Inner Layer: In the inner layer, the alkylamine molecules bind directly to the metal surface through their amine headgroups. researchgate.net The alkyl tails tend to orient themselves perpendicular to the surface. nih.govacs.org At lower temperatures, these molecules may form bundled structures. researchgate.net

Outer Layer: The structure of the outer layer is more dependent on temperature. At lower temperatures, the alkylamines in this layer also tend to orient their long axes perpendicular to the metal surface, with some interdigitation into the inner layer. nih.govacs.org However, at higher temperatures, the inner layer's bundling can be lost, and the outer-layer molecules may orient themselves tangentially to the surface, creating a "web-like" structure. researchgate.netacs.org

Simulations of various alkylamines, including pentylamine (PA), decylamine (DA), and hexadecylamine (HDA), on Cu surfaces have demonstrated that chain length is a critical factor in the stability of these self-assembled layers. While DA and HDA form stable, ordered self-assembled layers, the shorter-chain PA layers tend to be disordered at typical experimental temperatures. researchgate.net The formation of these layers is a dynamic process, with rapid exchange of molecules between the inner and outer layers observed at typical synthesis temperatures. nih.govacs.org

| Alkylamine Chain Length | Observation on Cu Surface (MD Simulation) | Reference |